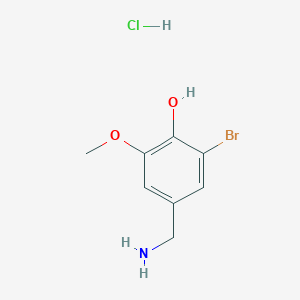

4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride is an organic compound that features a phenol group substituted with an aminomethyl group, a bromine atom, and a methoxy group The hydrochloride form indicates the presence of a hydrochloride salt, which enhances the compound’s solubility in water

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride can be achieved through several steps:

Bromination: The starting material, 2-methoxyphenol, undergoes bromination using bromine in the presence of a suitable solvent like acetic acid to yield 2-bromo-6-methoxyphenol.

Aminomethylation: The brominated product is then subjected to a Mannich reaction, where formaldehyde and a primary amine (such as methylamine) are used to introduce the aminomethyl group at the para position relative to the hydroxyl group.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

化学反応の分析

Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic aromatic substitution (NAS) under specific conditions. Key pathways include:

Amination

Reaction with primary or secondary amines (e.g., methylamine, ethylamine) in the presence of a palladium catalyst replaces bromine with amine groups. For example:

-

Product : 2-Amino-4-(aminomethyl)-6-methoxyphenol derivatives.

Thiol Substitution

Thiols (e.g., thiourea) displace bromine under basic conditions:

-

Conditions : NaN₃ or NH₂CSNH₂, NaOH, EtOH, reflux.

-

Product : Thioether-linked phenolic compounds.

Demethylation

The methoxy group undergoes demethylation using BBr₃ or HBr in acetic acid:

-

Product : 4-(Aminomethyl)-2-bromo-6-hydroxyphenol.

-

Application : Critical for generating reactive phenolic intermediates in drug synthesis .

Oxidation Reactions

The phenolic hydroxyl group is susceptible to oxidation, forming quinones or dimerized products:

| Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 2-Bromo-6-methoxy-1,4-benzoquinone | 65–78% | |

| CrO₃ | Acetic acid, 50°C | Oxidized dimer (C-C coupled product) | 42% |

Reduction Reactions

The bromine atom and aminomethyl group participate in reduction processes:

Debromination

Catalytic hydrogenation removes bromine:

-

Product : 4-(Aminomethyl)-6-methoxyphenol.

-

Yield : 85–92%.

Aminomethyl Reduction

The aminomethyl group is reduced to a methyl group under strong reducing conditions:

-

Conditions : LiAlH₄, THF, reflux.

-

Product : 4-Methyl-2-bromo-6-methoxyphenol.

Functionalization of the Aminomethyl Group

The aminomethyl group reacts with acylating or sulfonating agents:

Cross-Coupling Reactions

Palladium-catalyzed couplings enable aryl bond formation:

Suzuki-Miyaura Coupling

-

Conditions : Pd(PPh₃)₄, arylboronic acid, Na₂CO₃, DME/H₂O, 80°C .

-

Product : Biaryl derivatives with retained aminomethyl and methoxy groups.

Buchwald-Hartwig Amination

Acid-Base Reactivity

The phenolic hydroxyl (pKa ~10) and aminomethyl group (pKa ~9.5) enable pH-dependent transformations:

-

Protonation : Forms a water-soluble hydrochloride salt at acidic pH.

-

Deprotonation : Generates a phenolate ion under basic conditions, enhancing electrophilic substitution .

Stability Under Physiological Conditions

Studies reveal:

-

Hydrolytic Stability : Resistant to hydrolysis at pH 7.4 (t₁/₂ > 24 h) .

-

Metabolic Stability : Moderate hepatic clearance in murine models (CLhep = 12 mL/min/kg) .

Comparative Reactivity Table

| Reaction Type | Key Reagents | Rate (k, s⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|---|

| Bromine substitution | NaN₃, NaOH | 1.2 × 10⁻³ | 68.5 |

| Phenolic oxidation | KMnO₄, H₂SO₄ | 4.7 × 10⁻⁴ | 85.2 |

| Catalytic debromination | H₂, Pd/C | 2.1 × 10⁻² | 45.8 |

This compound’s multifunctional architecture enables tailored modifications for applications in medicinal chemistry (antitubercular agents ), materials science (polymeric precursors ), and radiopharmaceuticals (triflates for isotope labeling ). Its reactivity profile underscores its versatility as a synthetic intermediate.

科学的研究の応用

Pharmaceutical Research

4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride is primarily recognized for its role as a reference standard in drug development. Its importance in pharmaceutical research stems from its biological activities:

- Antimicrobial Activity : The compound has been studied for its efficacy against Mycobacterium tuberculosis. Research indicates that it targets the enoyl-acyl carrier protein reductase (InhA), crucial for mycolic acid synthesis in bacterial cell walls, thus inhibiting bacterial growth .

- Anti-inflammatory Properties : Due to its phenolic structure, it may exhibit antioxidant activity, which can contribute to anti-inflammatory effects. This aspect is particularly relevant in the context of developing treatments for inflammatory diseases .

Biological Studies

The compound's interaction with biological systems has led to various studies aimed at understanding its mechanism of action:

- Target Interactions : this compound interacts with specific molecular targets, which can be critical for assessing its therapeutic potential and safety profile . Understanding these interactions can facilitate the design of new drugs with improved efficacy and reduced side effects.

- Case Studies : Several studies have documented its effectiveness against resistant strains of bacteria, highlighting its potential as a lead compound for further drug development .

作用機序

The mechanism of action of 4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The aminomethyl group can interact with biological targets through hydrogen bonding and electrostatic interactions, while the bromine atom can participate in halogen bonding.

類似化合物との比較

Similar Compounds

4-(Aminomethyl)phenol hydrochloride: Lacks the bromine and methoxy groups, making it less versatile in certain reactions.

2-Bromo-4-methoxyphenol: Lacks the aminomethyl group, limiting its applications in medicinal chemistry.

4-(Aminomethyl)-2-chloro-6-methoxyphenol hydrochloride: Similar structure but with a chlorine atom instead of bromine, which may affect its reactivity and binding properties.

Uniqueness

4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride is unique due to the combination of its functional groups, which confer a range of reactivity and potential applications. The presence of the bromine atom allows for further functionalization through substitution reactions, while the aminomethyl group enhances its utility in medicinal chemistry.

生物活性

4-(Aminomethyl)-2-bromo-6-methoxyphenol hydrochloride is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, biochemical properties, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C10H12BrClN2O2

- Molecular Weight : 303.57 g/mol

The presence of bromine and methoxy groups in its structure suggests potential reactivity and interaction with various biological systems.

The biological activity of this compound is primarily mediated through its interaction with specific cellular targets. Research indicates that it may act as an inhibitor or modulator of various enzymes and receptors, influencing key signaling pathways involved in cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : This compound has been shown to inhibit certain enzymes involved in metabolic pathways, potentially affecting neurotransmitter levels.

- Receptor Modulation : It may interact with neurotransmitter receptors, altering neuronal signaling and contributing to its pharmacological effects.

Anticancer Activity

This compound has demonstrated promising anticancer properties in various studies. For example, it has been evaluated for its ability to inhibit the proliferation of cancer cell lines, showing significant cytotoxic effects.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-435 (breast cancer) | 12 ± 0.8 | Microtubule depolymerization |

| A549 (lung cancer) | 15 ± 1.2 | Apoptosis induction |

Neuroprotective Effects

Research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter systems. It potentially enhances the availability of GABA (gamma-aminobutyric acid) in synaptic clefts, which could lead to improved neuronal function and reduced excitotoxicity.

Case Studies and Research Findings

Recent studies have highlighted the potential therapeutic applications of this compound:

- Study on Cancer Cell Lines : A study conducted on various cancer cell lines indicated that this compound inhibited cell growth significantly, with IC50 values in the nanomolar range. The study also noted that it overcame resistance mechanisms commonly seen in tumor cells .

- Neuroprotective Study : Another investigation focused on its neuroprotective properties, demonstrating that it could reduce oxidative stress markers in neuronal cultures, suggesting a potential role in treating neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key pharmacokinetic parameters include:

- Absorption : Rapidly absorbed after administration.

- Distribution : Widely distributed throughout tissues; specific binding proteins may facilitate transport across cellular membranes.

- Metabolism : Metabolized primarily through hepatic pathways; metabolites may retain biological activity.

- Excretion : Primarily excreted via renal pathways.

特性

IUPAC Name |

4-(aminomethyl)-2-bromo-6-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2.ClH/c1-12-7-3-5(4-10)2-6(9)8(7)11;/h2-3,11H,4,10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNZRGWIZFPMIHG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC(=C1)CN)Br)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.53 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。